Ammonium salicylate

Description

The exact mass of the compound Benzoic acid, 2-hydroxy-, monoammonium salt is 155.058243149 g/mol and the complexity rating of the compound is 133. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

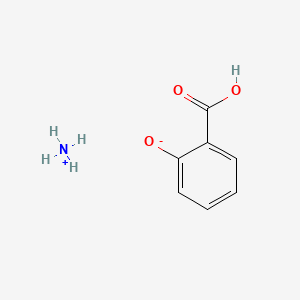

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFZOTMTKBQRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883424 | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white, odorless solid; discolors on light exposure; [Merck Index] | |

| Record name | Ammonium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7964 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-94-9, 31295-34-8 | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium salicylate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Salicylate

This guide provides a comprehensive technical overview of ammonium salicylate, designed for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical properties, synthesis, analytical methodologies, and applications, with a focus on providing actionable insights and robust scientific grounding.

Introduction: The Versatility of an Ammonium Salt

This compound, the ammonium salt of salicylic acid, is a compound that bridges multiple scientific disciplines.[1] While its parent molecule, salicylic acid, is renowned for its therapeutic effects, the formation of the ammonium salt modifies its physicochemical properties, enhancing its utility in various applications.[1] From pharmaceuticals and cosmetics to analytical chemistry, this compound's unique characteristics make it a valuable compound for scientific exploration and product development.[2][3][4] This guide will explore the fundamental chemical and physical properties that underpin its diverse applications.

Physicochemical Properties: A Quantitative Overview

This compound is a white, odorless crystalline powder or lustrous crystal.[3][5][6] It is known to discolor upon exposure to light and can lose some ammonia (NH3) upon prolonged exposure to air.[3][6][7] It is also readily discolored by iron compounds.[7]

| Property | Value | Source(s) |

| CAS Number | 528-94-9 | [3][5][6] |

| Molecular Formula | C₇H₉NO₃ | [1][4][8] |

| Molecular Weight | 155.15 g/mol | [1][3][7] |

| Appearance | White crystalline powder or colorless crystals | [2][3][4][5] |

| Solubility | Highly soluble in water and ethanol.[1][4][5][7] 1 g dissolves in 1 mL of water and 3 mL of alcohol.[7] | [1][4][5][7] |

| Melting Point | Decomposes at 213°C.[1][2][4] A melting point of 140-145°C has also been reported.[2][8] | [1][2][4][8] |

| pH | Aqueous solutions are slightly acidic.[1][4][7] | [1][4][7] |

| Storage | Store in a cool, dry, well-ventilated place, away from direct sunlight and protected from contamination by iron.[2][7][8] Keep in a tightly closed container under an inert gas (nitrogen or argon) at 2-8°C.[3][6][8] | [2][3][6][7][8] |

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the neutralization of salicylic acid with ammonia.[4][9]

Laboratory-Scale Synthesis

A common laboratory preparation involves the reaction of salicylic acid with an aqueous solution of ammonia.[7][9]

Reaction: C₆H₄(OH)COOH + NH₃(aq) → NH₄C₆H₄(OH)COO[4]

Workflow for Laboratory Synthesis of this compound:

Caption: Laboratory synthesis and purification workflow for this compound.

Industrial-Scale Production

In an industrial setting, the synthesis is often carried out by reacting salicylic acid with ammonia gas under controlled temperature and pressure conditions.[9] An alternative method involves the reaction of ammonium chloride and sodium salicylate in an aqueous solution, followed by crystallization.[10]

Crystallography and Molecular Structure

The crystal structure of this compound has been determined using synchrotron radiation.[11][12] The structure is monoclinic, with the space group P 21/n.[11][12] The crystal packing is stabilized by significant hydrogen bonding between the ammonium cations and the salicylate anions, forming a two-dimensional array.[11][13] This hydrogen bonding involves the carboxylate groups and hydroxyl oxygens of the salicylate anion and the protons of the ammonium cation, contributing to the compound's stability in the solid state.[9][11][13]

Analytical Methodologies

A crucial application of this compound is in the "salicylate method" for the quantification of ammonia.[2][9][14] This colorimetric method is widely used for analyzing aqueous and non-aqueous samples.[2]

The Salicylate Method for Ammonia Quantification

This method offers a safer alternative to the traditional indophenol method which uses toxic phenol.[14]

Principle: In an alkaline medium, ammonia reacts with salicylate and a hypochlorite source in the presence of a catalyst (typically sodium nitroprusside) to form a green-colored indophenol-like dye.[14][15][16][17][18] The intensity of the color, measured spectrophotometrically at approximately 660 nm, is directly proportional to the ammonia concentration.[17][19][20]

Experimental Protocol for Ammonia Quantification:

-

Reagent Preparation:

-

Buffer Solution: Prepare an alkaline buffer, often containing sodium phosphate and EDTA to prevent the precipitation of calcium and magnesium ions.[19]

-

Salicylate-Nitroprusside Reagent: Dissolve sodium salicylate and sodium nitroprusside in deionized water. This solution should be stored in a refrigerator and prepared fresh weekly.[19]

-

Hypochlorite Solution: Prepare a dilute solution of sodium hypochlorite. This solution should be made fresh daily.[19]

-

-

Sample Preparation: Filter aqueous samples to remove particulate matter.[19] For soil samples, an extraction with 2M KCl is typically performed.[14]

-

Reaction and Measurement:

-

To a known volume of the sample, add the buffer solution, followed by the salicylate-nitroprusside reagent and the hypochlorite solution.

-

Allow the color to develop for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).[16]

-

Measure the absorbance of the solution at 660 nm using a spectrophotometer.[17][19]

-

-

Quantification: Determine the ammonia concentration by comparing the sample's absorbance to a calibration curve prepared using standard ammonia solutions.

Workflow for the Salicylate Method:

Caption: Workflow for ammonia quantification using the salicylate method.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: In the salicylate method for ammonia detection, the resulting indophenol-like dye exhibits a strong absorbance in the visible region, typically between 630 nm and 720 nm.[18]

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: FT-IR and NMR spectroscopy are valuable tools for the structural elucidation and purity assessment of this compound and its derivatives.[21][22]

Applications in Research and Drug Development

This compound's properties lend it to a variety of applications in the pharmaceutical and cosmetic industries.

Pharmaceutical Applications

-

Analgesic and Anti-inflammatory Agent: It is used as a topical analgesic and antipyretic with anti-inflammatory properties.[2][3] It is believed to relieve pain by decreasing the production of prostaglandins.[2][8] It is particularly effective for muscle aches and joint pain.[3][4]

-

Keratolytic Agent: In dermatology, it is used to treat skin conditions like psoriasis by helping to dissolve excess keratin.[7][9]

-

Counterirritant: It acts as a counterirritant, mildly irritating the skin to increase blood flow and reduce the sensation of deeper pain.[1]

Other Industrial Applications

-

Cosmetics: Used as a preservative and for its soothing and anti-inflammatory properties in skincare products.[2][3]

-

Agriculture: It can be used as a plant growth regulator.[2]

-

Textile Industry: Employed as a dyeing assistant to improve colorfastness.[3]

-

Analytical Chemistry: Besides the salicylate method, it is used as a reagent for the detection of various metal ions due to its complex-forming ability.[3][8]

Stability and Degradation

This compound is sensitive to light and air.[8] Exposure to light can cause it to discolor with the release of ammonia.[1][4] In aqueous solutions, its stability is pH-dependent. Studies on the closely related choline salicylate have shown it to be practically stable in neutral and acidic media but susceptible to decomposition under photolytic conditions.[23]

Safety and Toxicology

This compound is considered a skin, eye, and respiratory tract irritant.[12][24][25] It is harmful if swallowed, with ingestion potentially causing nausea and vomiting.[6][8] When heated to decomposition, it emits toxic vapors of ammonia.[6][8]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and gloves when handling the compound.[26][27]

-

Handling: Avoid contact with skin, eyes, and clothing.[26] Ensure adequate ventilation and avoid dust formation.[27] Do not eat, drink, or smoke when using this product.[26]

-

First Aid: In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[27][28] For skin contact, wash with soap and water.[27][28] If inhaled, move to fresh air.[27][28] If ingested, rinse the mouth with water and consult a physician.[27]

Conclusion

This compound is a compound with a rich chemistry that translates into a wide array of practical applications. Its enhanced solubility over salicylic acid, coupled with its inherent analgesic and anti-inflammatory properties, makes it a valuable ingredient in topical pharmaceutical formulations. Furthermore, its central role in the robust and widely adopted salicylate method for ammonia quantification underscores its importance in analytical chemistry. A thorough understanding of its physicochemical properties, synthesis, and stability is paramount for researchers and developers seeking to harness its full potential in their respective fields.

References

- Cymer Chemicals.

- NEW ALLIANCE FINE CHEM PVT LTD.

- ChemicalBook.

- LookChem.

- Benchchem.

- Wikipedia.

- DrugFuture.

- Guidechem.

- IUCr Journals.

- Soils Lab.

- Assignment Point.

- EvitaChem.

- National Center for Biotechnology Information. This compound.

- MED-SOP-CHA031-SAL TJ 4-2015.

- Scribd.

- Google Patents. US2052663A - Ammonium salts of acetyl salicylic acid.

- Sterlitech. How to Determine Ammonia Nitrogen (TAN)

- Google Patents.

- Hach.

- Pharmacompass.

- PubMed.

- U.S. Geological Survey.

- ChemicalBook.

- Haz-Map.

- ExportersIndia.

- CymitQuimica.

- CP Lab Safety.

- MDPI.

- National Center for Biotechnology Information.

- Sigma-Aldrich.

- ResearchGate. (PDF) Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference.

- ResearchGate. UV–Visible spectra (i.e. absorbance, A λ ; as a function of wavelength,...

- CORE.

Sources

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. Cas 528-94-9,this compound | lookchem [lookchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. newalliance.co.in [newalliance.co.in]

- 6. This compound | 528-94-9 [chemicalbook.com]

- 7. This compound [drugfuture.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy this compound (EVT-3560220) | 31295-34-8 [evitachem.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound: a synchrotron study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. sterlitech.com [sterlitech.com]

- 16. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]

- 17. nemi.gov [nemi.gov]

- 18. researchgate.net [researchgate.net]

- 19. dem.ri.gov [dem.ri.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound(31295-34-8) 1H NMR spectrum [chemicalbook.com]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 25. calpaclab.com [calpaclab.com]

- 26. scribd.com [scribd.com]

- 27. static.cymitquimica.com [static.cymitquimica.com]

- 28. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]

An In-Depth Technical Guide to the Physical Properties of Ammonium Salicylate

Authored for Researchers, Scientists, and Drug Development Professionals

Ammonium salicylate, the ammonium salt of salicylic acid, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, analytical chemistry, and material science. Its utility stems from a unique combination of physical and chemical characteristics, from its analgesic properties to its role as a key reagent in sensitive analytical methods.[1][2][3] This guide provides a comprehensive examination of its core physical properties, offering field-proven insights and validated experimental protocols to support its effective application in research and development.

Core Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its successful application. This compound is a white, crystalline solid that is typically odorless.[1][4][5][6] It is known to be sensitive to light and air, over time it may discolor and release ammonia, necessitating proper storage conditions to maintain its integrity.[1][5][6][7][8]

Key quantitative data are summarized in the table below. It is important for researchers to note the variability in reported thermal properties, particularly the melting and boiling points. This variation can be attributed to different experimental conditions and the compound's tendency to decompose or sublime at elevated temperatures.[7]

| Property | Value | Source(s) |

| IUPAC Name | azanium;2-carboxyphenolate | [9][10] |

| Synonyms | Ammonium 2-hydroxybenzoate, Salicylic acid monoammonium salt | [4][11] |

| CAS Number | 528-94-9 | [1][4][5][9] |

| Molecular Formula | C₇H₉NO₃ | [4][9][10][12] |

| Molecular Weight | 155.15 g/mol | [4][9][10][13] |

| Appearance | White crystalline powder or colorless, lustrous crystals | [1][4][5][7][12] |

| Melting Point | 140-145°C; 173-179°C (Decomposes at 213°C) | [1][2][5][12] |

| Boiling Point | ~279°C to 336°C (Sublimes) | [5][7][10][11] |

| Solubility in Water | Very soluble (approx. 1 g/mL) | [6][7] |

| Solubility in Ethanol | Soluble (approx. 1 g/3mL) | [6] |

| Crystal System | Monoclinic | [3][9] |

Stability and Storage: this compound is hygroscopic and sensitive to light.[1] To ensure its stability, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1][5][7] Containers should be kept tightly sealed to prevent moisture absorption and degradation from air exposure.[2]

Application of Physicochemical Properties: The Salicylate Method for Ammonia Quantification

The chemical properties of this compound are foundational to its use in one of the most reliable methods for quantifying low levels of ammonia in aqueous samples—the Salicylate Method.[2][3] This analytical application provides an excellent example of how a compound's reactivity, when understood and controlled, can be leveraged for precise measurement.

The method's causality is rooted in a multi-step chemical reaction. In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine. This intermediate then reacts with salicylate in the presence of a catalyst, typically sodium nitroprusside (also known as sodium nitroferricyanide), to form 5-aminosalicylate.[14][15] Subsequent oxidation results in the formation of indosalicylate, a green-colored compound whose absorbance is measured spectrophotometrically at 660 nm.[16][17] The intensity of the color is directly proportional to the initial ammonia concentration, allowing for highly sensitive and accurate quantification.[17][18] This technique is favored over older methods due to its stability and avoidance of toxic reagents like phenol.[14]

Workflow: Salicylate Method for Ammonia Determination

Sources

- 1. Page loading... [guidechem.com]

- 2. cymerchemicals.com [cymerchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. newalliance.co.in [newalliance.co.in]

- 5. This compound | 528-94-9 [chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound CAS# 528-94-9 [gmall.chemnet.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. merckindex.rsc.org [merckindex.rsc.org]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. sterlitech.com [sterlitech.com]

- 16. dem.ri.gov [dem.ri.gov]

- 17. nemi.gov [nemi.gov]

- 18. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]

In-Depth Technical Guide to Ammonium Salicylate for Scientific Professionals

Introduction

Ammonium salicylate (NH₄C₇H₅O₃) is the salt formed from the reaction of salicylic acid, a cornerstone of medicinal chemistry, and ammonia.[1][2] While often overshadowed by its parent acid and acetylated derivative (aspirin), this compound possesses a unique profile of physicochemical properties and applications that merit detailed examination by researchers in pharmaceuticals, analytical chemistry, and materials science. This guide provides a comprehensive technical overview, moving beyond the basic molecular formula to explore its synthesis, analytical characterization, pharmacological rationale, and key applications, grounded in established scientific principles.

Unlike salicylic acid, which has limited water solubility, this compound is highly soluble in aqueous media, a property that significantly influences its formulation and utility.[3][4] This guide will elucidate the causality behind its chemical behavior and provide actionable protocols for its practical application and analysis in a research and development setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. This compound is a white crystalline powder that is prone to discoloration upon exposure to light and air, where it can lose ammonia.[4][5][6]

Molecular Identity

The compound is unequivocally defined by its molecular formula and structure.

Physicochemical Data for Formulation and Analysis

The selection of appropriate solvents, storage conditions, and analytical techniques hinges on the physicochemical parameters detailed below. For instance, its high solubility in water makes it suitable for aqueous formulations and analytical methods like reverse-phase HPLC without the need for organic modifiers for dissolution.[4]

| Property | Value | Significance in R&D | Source(s) |

| Appearance | White crystalline powder or colorless crystals | Visual identification and purity assessment. Discoloration indicates degradation. | [1][8][9] |

| Solubility | Highly soluble in water (1 g/mL); Soluble in ethanol (1 g/3 mL) | Critical for formulation of topical analgesics, aqueous reagents, and sample preparation for analysis. | [2][4] |

| Storage | Store at 2-8°C under inert gas, protected from light and moisture. | Prevents degradation (loss of ammonia, discoloration) and maintains compound integrity. | [6][7][9] |

| Decomposition Temp. | ~213°C | Defines thermal stability limits for manufacturing and storage. | [2][8] |

Synthesis and Manufacturing Process

This compound is typically produced via a straightforward acid-base neutralization reaction. The choice of reactants and control of reaction conditions are critical for achieving high purity and yield.

Synthesis Pathway

The primary synthesis route involves the reaction of salicylic acid with an ammonia source, such as aqueous ammonia or anhydrous ammonia gas.[1][2][10]

Caption: General workflow for the synthesis of this compound.

Rationale for Methodological Choices

-

Reactant Choice: Salicylic acid is the essential precursor.[1] The ammonia source can be aqueous ammonium hydroxide for ease of handling in a lab setting or anhydrous ammonia gas for industrial-scale production to avoid introducing excess water.[10]

-

Inert Atmosphere: The reaction is often conducted in an inert atmosphere to prevent oxidative discoloration of the phenolic group on the salicylate molecule.[2]

-

Isolation: The product is typically isolated by evaporating the solvent (water), which allows the this compound to crystallize.[11] The purity of the final product is often greater than 99%.[8]

Pharmacological Mechanism and Applications

The biological activity of this compound is primarily driven by the salicylate anion. Its applications span pharmaceuticals, where it functions as an analgesic and anti-inflammatory agent, to analytical chemistry.[8][9]

Mechanism of Action: COX Inhibition

Like other salicylates, the compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[9][12] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[8][9]

Caption: Inhibition of prostaglandin synthesis by the salicylate ion.

Key Therapeutic and Industrial Applications

-

Topical Analgesics: It is used as an active ingredient in topical creams and gels for the relief of muscle pain.[2][8] Its water solubility allows for effective formulation in non-greasy, aqueous bases.

-

Keratolytic Agent: In dermatology, it can be used topically to help loosen psoriatic scales.[4][13]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other fine chemicals and pharmaceutical intermediates, such as salicylamide and ortho-hydroxybenzonitrile.[11]

-

Analytical Reagent: The salicylate method is a well-established protocol for the colorimetric quantification of ammonia in various samples, including water and soil extracts.[8][14][15] The reaction of ammonia with salicylate in the presence of a catalyst produces a distinct color change, the intensity of which is proportional to the ammonia concentration.[16][17]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its use in any application, particularly in drug development. A multi-faceted analytical approach is typically employed.

Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound and quantifying impurities, such as free salicylic acid.

Objective: To separate and quantify this compound from potential degradation products or synthesis-related impurities.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a volumetric flask using a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer. The exact ratio must be optimized to achieve good peak shape and separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength corresponding to the absorbance maximum of the salicylate chromophore (~296-303 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).

-

Rationale for Choices:

-

C18 Column: Provides excellent retention and separation for aromatic compounds like salicylate.

-

Acidified Mobile Phase: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.

-

UV Detection: The benzene ring and carboxyl group in the salicylate molecule form a strong chromophore, making it highly responsive to UV detection for sensitive quantification.

Safety, Handling, and Toxicology

Proper handling is essential to ensure laboratory safety. This compound is classified as a skin, eye, and respiratory tract irritant.[13][18][19]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat must be worn at all times.[18][20]

-

Handling: Avoid creating dust.[18] Use in a well-ventilated area or under a chemical fume hood.[21] Avoid contact with skin and eyes.[18]

-

Toxicology: It is considered moderately toxic by parenteral routes and can cause nausea or vomiting if ingested.[5][9] When heated to decomposition, it can emit toxic vapors of ammonia.[5][9]

Conclusion

This compound is more than just a simple salt; it is a versatile compound whose utility is directly linked to its distinct molecular structure and physicochemical properties. Its high water solubility confers advantages in formulation and analytical applications over its parent compound, salicylic acid. For researchers and drug development professionals, a deep understanding of its synthesis, mechanism of action, and analytical control is paramount for leveraging its potential while ensuring safety and efficacy. This guide serves as a foundational technical resource to support such endeavors.

References

-

Cymer Chemicals. This compound. [Link]

-

NEW ALLIANCE FINE CHEM PVT LTD. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

LookChem. Cas 528-94-9,this compound. [Link]

-

DrugFuture. This compound. [Link]

-

CoreandMain.com. SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. This compound | C7H9NO3. PubChem. [Link]

-

UIUC Soils Lab. SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. [Link]

-

University of California, Santa Barbara. "Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System" MED-SOP-CHA031-SAL TJ 4-2015. [Link]

- Google Patents. US2052663A - Ammonium salts of acetyl salicylic acid.

-

Hach. ammonia salicylate reagent. [Link]

-

CP Lab Safety. This compound (C7H9NO3), 25 grams. [Link]

-

ExportersIndia. This compound Manufacturer, Supplier, Exporter. [Link]

-

Pharmacompass. This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Sterlitech. How to Determine Ammonia Nitrogen (TAN) using Salicylate Method. [Link]

-

Maddaiah, V. T., & Miller, P. S. (1989). Effects of ammonium chloride, salicylate, and carnitine on palmitic acid oxidation in rat liver slices. Pediatric Research, 25(2), 119-123. [Link]

-

U.S. Geological Survey. Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. [Link]

- Google Patents.

-

ResearchGate. Pharmacology and Biochemistry of Salicylates and Related Drugs. [Link]

Sources

- 1. newalliance.co.in [newalliance.co.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 528-94-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 528-94-9 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. cymerchemicals.com [cymerchemicals.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 15. sterlitech.com [sterlitech.com]

- 16. nemi.gov [nemi.gov]

- 17. US3432395A - Salicylate method for the quantitative determination of ammonia nitrogen - Google Patents [patents.google.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. calpaclab.com [calpaclab.com]

- 20. dem.ri.gov [dem.ri.gov]

- 21. media.coreandmain.com [media.coreandmain.com]

An In-depth Technical Guide to the Solubility of Ammonium Salicylate in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Ammonium salicylate, a salt formed from salicylic acid and ammonia, sees wide application in the pharmaceutical and cosmetic industries for its analgesic and anti-inflammatory properties.[1][2] A thorough understanding of its solubility in common solvents like water and ethanol is paramount for formulation development, purification processes, and analytical method design. This technical guide provides a comprehensive overview of the known solubility of this compound in these solvents, addresses the current gaps in publicly available data, and offers a detailed experimental protocol for its precise determination. By synthesizing established principles with actionable methodologies, this document serves as a critical resource for scientists and researchers engaged in the study and application of this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (NH₄C₇H₅O₃) is a white crystalline powder known for its therapeutic effects as an analgesic and antipyretic agent.[2] Its utility extends to topical preparations where it leverages its anti-inflammatory characteristics.[2] The efficacy and bioavailability of this compound in any formulation are intrinsically linked to its solubility. In drug development, solubility dictates the dissolution rate, which in turn influences absorption and therapeutic effect. For analytical chemists, precise solubility data is essential for developing and validating quantitative assays.

This guide will delve into the solubility of this compound in two of the most fundamental solvents in pharmaceutical sciences: water and ethanol. While general descriptions of its solubility are available, this paper highlights the need for more granular, temperature-dependent data and provides the means for acquiring it.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source(s) |

| CAS Number | 528-94-9 | [3][4] |

| Molecular Formula | C₇H₉NO₃ | [3][4] |

| Molecular Weight | 155.15 g/mol | [4][5] |

| Appearance | White crystalline powder or colorless crystals.[3][4] | [3][4] |

| Melting Point | Approximately 100 °C, with decomposition at 213 °C. | [3][5][6] |

| pH (10% solution) | 6.0 - 7.5 | [7] |

| Stability | Discolors on exposure to light and can lose ammonia in the air over time.[4] | [4] |

Solubility Profile of this compound

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. The molecular structure of this compound, with its ionizable ammonium and carboxylate groups, as well as the hydroxyl group, suggests a strong potential for hydrogen bonding, particularly with polar solvents like water and ethanol.

Solubility in Water

This compound is consistently described as being "highly soluble" or "freely soluble" in water.[2][3][7][8][9] This high aqueous solubility is attributed to the ionic nature of the salt and the hydrogen bonding capabilities of the salicylate and ammonium ions with water molecules.

One source quantifies this solubility as 1 gram dissolving in 1 milliliter of water , which translates to a remarkable solubility of 100 g/100 mL .[4][5] Another source provides a value of 430 g/L at 20 °C , which is equivalent to 43 g/100 mL .[6] The discrepancy between these values underscores the importance of specifying the temperature at which solubility is measured and highlights the potential variability in reported data.

A critical gap in the existing literature is the lack of comprehensive data detailing the temperature dependence of this compound's aqueous solubility. For most solids, solubility in water increases with temperature due to the endothermic nature of the dissolution process.[10] However, without empirical data, the exact relationship for this compound remains uncharacterized.

Solubility in Ethanol

In ethanol, this compound is generally described as "soluble" or "slightly soluble".[3][7] The solubility in ethanol is expected to be lower than in water due to the reduced polarity of ethanol compared to water.

One available data point suggests that 1 gram of this compound dissolves in 3 mL of alcohol . Assuming the alcohol is ethanol and with a density close to 1 g/mL for approximation, this would indicate a solubility of roughly 33 g/100 mL . It is important to note that the type of alcohol and the temperature were not specified, making this a rough estimate.

Similar to the aqueous solubility data, there is a notable absence of temperature-dependent solubility studies for this compound in ethanol. This information is crucial for processes such as recrystallization and for the formulation of non-aqueous or hydro-alcoholic solutions.

Experimental Determination of this compound Solubility

Given the limited availability of precise, temperature-dependent solubility data, researchers often need to determine these values experimentally. The gravimetric method, a variation of the shake-flask method, is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid.

Principle of the Gravimetric Method

The principle behind this method is to create a saturated solution of the solute in the solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent (deionized water or absolute ethanol) in a sealable container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. Maintaining the temperature during this step is crucial.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solute (m_solute): (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solid)

-

Solubility ( g/100 g of solvent): (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and controlling these is key to obtaining reproducible results.

-

Temperature: As previously discussed, temperature is a critical factor. For most salts, solubility increases with temperature.

-

pH of the Solution: The pH of the aqueous medium can affect the equilibrium between the salicylate anion and salicylic acid. In acidic solutions, the salicylate anion may be protonated to form salicylic acid, which has a much lower water solubility.

-

Purity of the Compound and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to variations in solubility.

Conclusion and Future Outlook

This compound is a compound of significant pharmaceutical interest, and a detailed understanding of its solubility is essential for its effective application. While it is well-established that it is highly soluble in water and soluble in ethanol, there is a clear need for more comprehensive, quantitative data, particularly concerning the influence of temperature.

The experimental protocol provided in this guide offers a robust framework for researchers to determine the solubility of this compound with high accuracy. The generation of such data will not only fill a critical gap in the scientific literature but also empower formulation scientists and drug development professionals to optimize their use of this important compound. Future research should focus on systematically measuring the solubility of this compound in water and ethanol across a range of pharmaceutically relevant temperatures and investigating the impact of pH and co-solvents on its solubility profile.

References

-

Wikipedia. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Piochem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

LookChem. (n.d.). Cas 528-94-9, this compound. Retrieved January 8, 2026, from [Link]

-

NEW ALLIANCE FINE CHEM PVT LTD. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

TradeIndia. (n.d.). This compound Manufacturer, Supplier, Exporter. Retrieved January 8, 2026, from [Link]

-

Quora. (2022, November 8). How does the temperature of water affect the solubility of ammonium chloride?. Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. piochem.com [piochem.com]

- 8. newalliance.co.in [newalliance.co.in]

- 9. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 10. quora.com [quora.com]

ammonium salicylate synthesis from salicylic acid

An In-depth Technical Guide to the Synthesis of Ammonium Salicylate from Salicylic Acid

This guide provides a comprehensive technical overview for the synthesis of this compound from salicylic acid, tailored for researchers, scientists, and professionals in drug development. The document moves beyond a simple protocol, delving into the underlying chemical principles, safety imperatives, and analytical validation required for producing a high-purity final product.

Introduction: Properties and Applications

This compound (CAS 528-94-9) is the ammonium salt of salicylic acid.[1] It manifests as a white crystalline powder or colorless crystals, exhibiting high solubility in water and ethanol.[1] Unlike its parent acid, this compound does not sublime and shows greater thermal stability, resisting the decarboxylation that salicylic acid undergoes at high temperatures.[2] However, it is known to discolor upon exposure to light and air, with a gradual loss of ammonia.[1][3]

Its utility spans multiple industries. In the pharmaceutical sector, it serves as an active ingredient in topical analgesics for muscle pain, leveraging its anti-inflammatory and antipyretic properties, which are derived from the inhibition of prostaglandin synthesis.[4][5] It is also a key intermediate in the synthesis of other pharmaceutically important molecules like salicylamide and ortho-hydroxybenzonitrile.[2] Beyond medicine, it is used in cosmetics as a preservative and in analytical chemistry, notably in the "salicylate method" for quantifying ammonia concentrations in various samples.[4][6][7]

| Property | Value | Source(s) |

| CAS Number | 528-94-9 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molar Mass | 155.153 g·mol⁻¹ | [1] |

| Appearance | White crystalline powder / Colorless crystals | [1][4] |

| Solubility | Soluble in water and ethanol | [1] |

| Melting Point | Decomposes at ~213°C | [1][4] |

Core Synthesis Chemistry: Acid-Base Neutralization

The synthesis of this compound is a classic acid-base neutralization reaction. Salicylic acid (2-hydroxybenzoic acid), a weak organic acid, reacts with a weak base, typically aqueous ammonia (ammonium hydroxide), to form the corresponding salt and water.[1][2]

Reaction: C₆H₄(OH)COOH + NH₃ → NH₄C₆H₄(OH)COO[1]

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of salicylic acid to the lone pair of electrons on the nitrogen atom of ammonia (NH₃). This forms the ammonium cation (NH₄⁺) and the salicylate anion (C₆H₄(OH)COO⁻), which are held together by an ionic bond.

The process is typically conducted in an aqueous medium where salicylic acid is dissolved or suspended, and ammonium hydroxide is added until a neutral pH is achieved, indicating the completion of the neutralization reaction.[8]

Hazard Analysis and Safety Protocols

A thorough understanding and mitigation of hazards are paramount. This synthesis involves substances that pose significant risks if handled improperly.

-

Salicylic Acid (C₇H₆O₃): Harmful if swallowed and causes serious eye damage.[9][10] It may also cause mild skin and respiratory irritation.[9] Combustible dust may form when handling the powder.[10][11]

-

Ammonium Hydroxide (NH₄OH): A solution of ammonia in water. It is corrosive and causes severe skin burns and eye damage.[12][13][14] Vapors can cause severe respiratory irritation.[12][15] The reaction with acids is exothermic.[15]

Mandatory Personal Protective Equipment (PPE) and Controls:

-

Engineering Controls: All procedures must be conducted within a certified chemical fume hood to control inhalation exposure to ammonia vapors and salicylic acid dust.[9][12] An eyewash station and safety shower must be readily accessible.[16]

-

Eye Protection: Chemical splash goggles are required at all times.[16][17]

-

Skin Protection: Chemically resistant gloves (e.g., butyl or nitrile rubber) and a lab coat must be worn.[12][18]

-

Respiratory Protection: Not typically required if work is performed in a functional fume hood. However, a NIOSH-approved respirator may be necessary for spill response.[16]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a generalized method for synthesizing this compound. Researchers should adapt quantities and equipment based on the desired scale and available resources. The core principle is the controlled neutralization of salicylic acid followed by crystallization of the salt.

4.1 Materials and Equipment

-

Salicylic Acid (≥99% purity)

-

Ammonium Hydroxide solution (28-30% NH₃)

-

Deionized Water

-

Isopropanol (for washing)

-

Glass beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Ice bath

-

Büchner funnel and filter flask assembly

-

Vacuum source

-

Drying oven or desiccator

4.2 Step-by-Step Methodology

-

Preparation: In a chemical fume hood, weigh 13.8 g (0.1 mol) of salicylic acid and place it into a 250 mL beaker containing 100 mL of deionized water. The salicylic acid will only be slightly soluble.[9] Begin stirring the suspension with a magnetic stirrer.

-

Neutralization: Slowly, and with continuous stirring, add ammonium hydroxide solution (28-30%) dropwise to the salicylic acid suspension. This is an exothermic reaction; monitor the temperature and use an ice bath if necessary to maintain the temperature below 40°C.

-

Causality: Slow addition and temperature control are critical to prevent excessive heat generation, which could lead to the release of ammonia gas and potential side reactions.

-

-

pH Monitoring: Periodically check the pH of the solution. Continue adding ammonium hydroxide until the salicylic acid has completely dissolved and the solution reaches a stable pH of 7.0 ± 0.2.

-

Trustworthiness: Achieving a neutral pH is a self-validating step, ensuring that the acid has been stoichiometrically neutralized without leaving an excess of either reactant, which would compromise the purity of the final product.

-

-

Crystallization (Isolation): Once neutralization is complete, remove the beaker from the stirrer and place it in an ice bath for 30-60 minutes to induce crystallization. The high solubility of this compound in water means cooling is essential for achieving a good yield.[1]

-

Filtration: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

-

Washing (Purification): Wash the crystals on the filter with a small amount of cold isopropanol.

-

Causality: A cold solvent is used to wash the crystals to remove any remaining soluble impurities without significantly dissolving the desired product.

-

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50°C) or in a desiccator until a constant weight is achieved. Store the final product in a tightly sealed, light-resistant container to prevent degradation.[4]

Product Characterization and Quality Control

Analytical testing is required to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Result / Observation | Purpose |

| Appearance | White, crystalline, free-flowing powder. | Basic quality check.[4] |

| Melting Point | Should decompose near 213°C.[1][4] A broad or depressed range indicates impurities. | Purity assessment. |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretch and C=O stretch of the carboxylic acid (~3000 cm⁻¹ and ~1680 cm⁻¹, respectively). Appearance of strong, sharp peaks for the carboxylate anion (COO⁻) around 1550-1610 cm⁻¹ and the N-H stretch of the ammonium ion (~3150 cm⁻¹). | Confirmation of salt formation and absence of starting material. |

| pH (1% aq. solution) | Should be near neutral (pH ~6.5-7.5). | Confirms complete neutralization. |

Conclusion

The synthesis of this compound via the neutralization of salicylic acid is a straightforward yet precise process. Success hinges on careful control of the reaction stoichiometry through pH monitoring, management of the reaction temperature, and proper techniques for isolation and purification. The protocols and insights provided in this guide are designed to equip scientific professionals with the knowledge to produce and validate high-purity this compound for research and development applications.

References

-

This compound. Cymer Chemicals. [Link]

-

This compound. Wikipedia. [Link]

-

Ammonium hydroxide 25% solution - SAFETY DATA SHEET. RCI Labscan. [Link]

-

Ammonium Hydroxide 30% - Safety Data Sheet. Chemfax. [Link]

-

Ammonium Hydroxide, GR ACS - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

-

SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). Tanner Industries. [Link]

-

Cas 528-94-9, this compound. LookChem. [Link]

-

Salicylic Acid, USP - SDS (Safety Data Sheet). LabAlley. [Link]

-

Safety Data Sheet: Salicylic acid. Carl ROTH. [Link]

-

Safety Data Sheet Salicylic Acid. Carolina Biological Supply. [Link]

- US2052663A - Ammonium salts of acetyl salicylic acid.

-

SOP: Determination of Soil Extractable Ammonium via the Salicylate Method. UIUC Soils Lab. [Link]

-

Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. PubMed. [Link]

-

Nitrogen, Ammonia - Salicylate Method. Hach. [Link]

-

Nitrogen, Ammonia - Salicylate Method. Hach. [Link]

-

Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System. University of Maryland Center for Environmental Science. [Link]

-

Nitrogen, ammonia, colorimetry, salicylate-hypochlorite. USGS. [Link]

-

Named Reactions Of Haloalkanes and haloarenes. Chemistry Workshop. [Link]

-

Salicylic acid from Phenol - Riemer Tiemman Reaction. YouTube. [Link]

-

(PDF) Salicylate Method for Ammonia Quantification in Nitrogen Electroreduction Experiments: The Correction of Iron III Interference. ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 528-94-9 [chemicalbook.com]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 7. cdn.hach.com [cdn.hach.com]

- 8. benchchem.com [benchchem.com]

- 9. Salicylic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. carlroth.com [carlroth.com]

- 12. rcilabscan.com [rcilabscan.com]

- 13. chemfax.com [chemfax.com]

- 14. fishersci.com [fishersci.com]

- 15. tannerind.com [tannerind.com]

- 16. beta.lakeland.edu [beta.lakeland.edu]

- 17. columbuschemical.com [columbuschemical.com]

- 18. pharmacopoeia.com [pharmacopoeia.com]

An In-depth Technical Guide to the Stability and Storage of Ammonium Salicylate

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for ammonium salicylate. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, degradation pathways, and analytical methodologies essential for ensuring the integrity of this active pharmaceutical ingredient (API).

Introduction to this compound: A Multifaceted API

This compound (C₇H₉NO₃, CAS No: 528-94-9) is the ammonium salt of salicylic acid.[1] It typically presents as a colorless to white crystalline powder that is soluble in water and ethanol.[2][3] This compound is utilized across various sectors, including pharmaceuticals, cosmetics, and as a reagent in analytical chemistry.[2][3] In the pharmaceutical industry, it is employed as an analgesic and antipyretic, often in topical formulations for musculoskeletal pain relief.[2] Its therapeutic action is derived from the salicylate moiety, which inhibits prostaglandin synthesis.[3]

Understanding the stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Chemical Stability and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily influenced by temperature, light, and pH. The molecule's stability is intrinsically linked to the equilibrium between the salicylate anion and the ammonium cation.

Thermal Degradation

Thermal stress is a significant factor in the degradation of this compound. The primary thermal degradation pathway is believed to be a dissociation into its constituent acid and base: salicylic acid and ammonia.[4] This is a common thermal behavior for ammonium salts of carboxylic acids.

Proposed Thermal Degradation Pathway:

-

Initial Dissociation: Upon heating, the ionic bond between the salicylate anion and the ammonium cation weakens, leading to the release of ammonia gas (NH₃) and the formation of salicylic acid (C₇H₆O₃).

-

Sublimation and Further Decomposition: Salicylic acid itself can sublime at temperatures as low as 76°C.[4] At higher temperatures, salicylic acid is known to undergo decarboxylation to yield phenol (C₆H₆O) and carbon dioxide (CO₂).

A study on the thermal decomposition of ammonium carboxylates, including this compound, using thermogravimetric analysis (TGA), indicated that this compound is the most stable among the tested salts (ammonium acetate, ammonium benzoate, and this compound), with a peak decomposition temperature of 204.23°C.[4] The major mass loss is attributed to the complete evaporation of the salt into ammonia and salicylic acid.[4]

Caption: Experimental workflow for investigating photodegradation.

Hydrolytic Degradation (pH Influence)

As a salt of a weak acid (salicylic acid, pKa ≈ 2.97) and a weak base (ammonia, pKa of ammonium ion ≈ 9.25), the stability of this compound in solution is highly dependent on pH. In aqueous solutions, it establishes an equilibrium:

NH₄⁺ + C₇H₅O₃⁻ ⇌ NH₃ + C₇H₆O₃

-

Acidic Conditions (pH < 2.97): In strongly acidic solutions, the equilibrium will shift to the right, favoring the formation of salicylic acid and ammonium ions.

-

Alkaline Conditions (pH > 9.25): In strongly alkaline solutions, the equilibrium will shift towards the formation of salicylate ions and free ammonia. The salicylate ion itself is generally more stable to hydrolysis than its ester derivatives, but extreme pH can catalyze other reactions.

-

Neutral pH: Around neutral pH, the salt form is predominant. However, the volatility of ammonia can lead to its gradual loss from the solution, shifting the equilibrium and causing a decrease in pH over time.

Forced degradation studies on related salicylates have shown greater degradation under alkaline conditions. [5]

Recommended Storage and Handling

Based on the inherent instability of this compound, the following storage and handling conditions are recommended to ensure its quality and longevity:

| Parameter | Recommendation | Rationale |

| Temperature | Store at ambient or cool temperatures (e.g., 2-8°C for long-term storage). [3] | To minimize thermal degradation and the loss of ammonia. |

| Light | Protect from light by storing in opaque or amber containers. [2][3] | To prevent photodegradation and discoloration. |

| Humidity | Store in a dry, well-ventilated place in a tightly closed container. [3] | To prevent hydrolysis and deliquescence. |

| Inert Atmosphere | For long-term storage of the solid, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation and loss of ammonia. |

A typical shelf life for this compound is stated as 2 years when stored under appropriate conditions. [3]

Stability-Indicating Analytical Methods

A stability-indicating analytical method is crucial for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique for this purpose.

Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation studies should be conducted according to ICH guidelines (Q1A). [6]These studies involve subjecting the this compound to stress conditions to generate potential degradation products.

Table of Recommended Forced Degradation Conditions:

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours |

| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photodegradation | Solid state and solution exposed to 1.2 million lux hours and 200 W h/m² of UV light |

Experimental Protocol: Stability-Indicating HPLC-UV Method

The following protocol outlines a starting point for developing a robust stability-indicating HPLC method for this compound.

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [5]* this compound reference standard.

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical grade phosphate buffer components.

2. Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.

-

Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-30 min: Return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm and 300 nm. [5]Salicylic acid has a strong absorbance around 230 nm and a weaker one around 300 nm. Monitoring at multiple wavelengths can aid in peak identification.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a working concentration of about 0.1 mg/mL with mobile phase A.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

4. Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Excipient Incompatibilities

While specific compatibility studies for this compound are not widely published, potential incompatibilities can be inferred from the chemistry of the molecule and data on related compounds like aspirin (acetylsalicylic acid).

-

Alkaline Excipients: Strong bases or alkaline excipients (e.g., magnesium oxide, carbonates) could lead to the liberation of ammonia gas, causing a loss of the active moiety and potential pressure build-up in sealed packaging.

-

Hygroscopic Excipients: Excipients with high water content or those that are highly hygroscopic could promote the hydrolysis of this compound.

-

Lubricants: Magnesium stearate has been shown to be incompatible with aspirin, especially in the presence of moisture, leading to increased degradation. [7]A similar incompatibility with this compound should be investigated, as the basic nature of magnesium stearate could facilitate the release of ammonia.

-

Reducing Sugars: While less likely than with primary or secondary amine drugs, the potential for Maillard-type reactions with reducing sugars (e.g., lactose) under heat and humidity should not be entirely dismissed, especially if degradation leads to the formation of other reactive species.

Compatibility studies using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and HPLC analysis of binary mixtures of this compound and excipients stored under stressed conditions are highly recommended during pre-formulation development.

Conclusion

The stability of this compound is a critical attribute that must be carefully managed to ensure the quality and efficacy of pharmaceutical products. It is susceptible to degradation by heat, light, and adverse pH conditions. The primary degradation pathways involve dissociation into salicylic acid and ammonia, with the potential for further decomposition of the salicylate moiety.

A robust stability program for this compound should include storage in well-closed, light-resistant containers at controlled room or refrigerated temperatures. Furthermore, the development and validation of a stability-indicating HPLC method are essential for monitoring its purity and the formation of any degradation products over time. Careful consideration of excipient compatibility during formulation development is also crucial to prevent unforeseen stability issues.

References

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

- DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES. (2011). Rasayan Journal of Chemistry, 4(4), 837-843.

-

This compound. (n.d.). In Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). Cymer Chemicals. Retrieved from [Link]

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.

- Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates. (2022).

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022).

- Photocatalytic degradation of salicylic acid on fixed TiO2 - Kinetic studies. (2002). Applied Catalysis B: Environmental, 37(2), 109-121.

- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2012). Core.

- forced degradation study -a new approach for stress testing of drug substances and drug products. (2020).

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 150-158.

- [Effect of pH on the stability of sodium salicylate solutions with caffeine-sodium benzoate for injections]. (1978).

- Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns with ACD/AutoChrom Software. (n.d.). Agilent Technologies.

- SALICYLIC ACID DEGRADATION FROM AQUEOUS SOLUTIONS USING PSEUDOMONAS FLUORESCENS HK44: PARAMETERS STUDIES AND APPLICATION TOOLS. (2007). Brazilian Journal of Microbiology, 38(4), 642-647.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. (2015). Pharmaceutical Care & Health Systems, 2(4).

- Magnesium stearate is an incompatible excipient for aspirin in wet granulation producing non-linear degradation. (2018). Journal of Pharmaceutical Sciences and Research, 10(2), 240-242.

- "Ammonium Analysis by Salicylate Method using the Lachat Flow-injection System" MED-SOP-CHA031-SAL TJ 4-2015. (2015).

- SOP: Determination of Soil Extractable Ammonium via the Salicyl

- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023). Heliyon, 9(9), e19993.

- A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023).

- Magnesium stearate is an incompatible excipient for aspirin in wet granulation producing non-linear degradation. (2018).

- COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. (2021). FARMACIA, 69(3), 585-594.

- Pharmaceutical formulations. (2003).

Sources

- 1. This compound | C7H9NO3 | CID 54697583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium Salicylate

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of ammonium salicylate, a compound of interest in pharmaceutical and chemical research. Understanding the thermal stability and decomposition pathway of this salt is critical for ensuring its safe handling, storage, and effective application in drug development and manufacturing. This document synthesizes experimental data from thermal analysis techniques, principally Thermogravimetric Analysis (TGA), to elucidate the decomposition temperature, primary degradation pathways, and expected products. Methodologies for robust thermal characterization are detailed, offering researchers and drug development professionals a thorough resource for assessing the thermal properties of this compound.

Introduction: The Importance of Thermal Stability in Pharmaceutical Development

This compound (C₇H₉NO₃, CAS No. 528-94-9) is an ammonium salt of salicylic acid.[1] Its applications in the pharmaceutical industry range from its use as an active pharmaceutical ingredient (API) for its analgesic and anti-inflammatory properties to its role as an intermediate in chemical synthesis.[2][3] The thermal stability of such compounds is a cornerstone of drug development, influencing formulation strategies, manufacturing processes (such as drying and milling), and shelf-life determination. Uncontrolled thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and compromised product safety and efficacy.

This guide provides an in-depth examination of the thermal decomposition of this compound, moving beyond a simple statement of its decomposition temperature to explore the underlying chemical mechanisms and the analytical techniques used for their characterization.

Thermal Decomposition Profile of this compound

The thermal decomposition of this compound is a multi-faceted process that is best understood through the lens of thermal analysis. Thermogravimetric Analysis (TGA) is a primary tool for this investigation, measuring the change in mass of a sample as a function of temperature.[4]

Key Decomposition Temperatures

Based on experimental TGA data, the thermal decomposition of this compound in an inert nitrogen atmosphere exhibits two main events[5]:

-

Shoulder Peak: A minor mass loss event is observed around 148.13 °C .

-

Major Decomposition Peak: The most significant and rapid mass loss occurs at a peak temperature of 204.23 °C .[5][6]

It is crucial to note that another source states a decomposition temperature of 213°C.[7] This variation can be attributed to differences in experimental conditions, such as heating rate and atmospheric purity. The value of 204.23 °C is derived from a detailed comparative study and will be the primary reference in this guide.[5]

Quantitative Mass Loss

At the major decomposition peak of 204.23 °C, a mass loss of approximately 78.08% is observed.[5] This quantitative data is instrumental in postulating the decomposition mechanisms, as it allows for a comparison between the experimental mass loss and the theoretical mass loss for various potential reactions.

Proposed Decomposition Pathways